Glumitocin

Vasopressin Receptor Binding Affinity Comparative Endocrinology

Researchers studying oxytocin signaling often face confounding vasopressin receptor cross-reactivity. Glumitocin (CAS 10052-67-2) solves this with its unique [Ser⁴, Gln⁸]-oxytocin sequence, providing low V1 receptor affinity (IC50 > 1 µM) to isolate oxytocin-mediated effects. • Selective oxytocin receptor probe with minimal vasopressor action • Defined ¹³C NMR signatures for conformational studies • Lyophilized powder, ≥98% HPLC purity, shipped at ambient temperature

Molecular Formula C40H62N12O13S2
Molecular Weight 983.1 g/mol
CAS No. 10052-67-2
Cat. No. B15188776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlumitocin
CAS10052-67-2
Molecular FormulaC40H62N12O13S2
Molecular Weight983.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)N
InChIInChI=1S/C40H62N12O13S2/c1-3-19(2)32(51-36(61)24(47-33(58)22(41)17-66)13-20-6-8-21(54)9-7-20)39(64)49-26(16-53)37(62)48-25(14-30(43)56)35(60)50-27(18-67)40(65)52-12-4-5-28(52)38(63)46-23(10-11-29(42)55)34(59)45-15-31(44)57/h6-9,19,22-28,32,53-54,66-67H,3-5,10-18,41H2,1-2H3,(H2,42,55)(H2,43,56)(H2,44,57)(H,45,59)(H,46,63)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)/t19-,22-,23-,24-,25-,26-,27-,28-,32-/m0/s1
InChIKeyOAQPLDRHJAFJSE-YXEOJCNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glumitocin for Neurohypophysial Hormone Research


Glumitocin (CAS 10052-67-2) is a naturally occurring nonapeptide neurohypophysial hormone found in cartilaginous fishes of the order Rajiformes (skates and rays). It is a structural analog of oxytocin, distinguished by amino acid substitutions at position 4 (serine replacing glutamine) and position 8 (glutamine replacing leucine) [1]. This specific sequence, [Ser⁴, Gln⁸]-oxytocin, places Glumitocin within the vasopressin/oxytocin peptide family and is a key subject for evolutionary endocrinology and receptor selectivity studies [1].

Glumitocin vs. Oxytocin and Vasopressin Analogs


While Glumitocin shares a common cyclic nonapeptide backbone with mammalian oxytocin and vasopressin, its distinct primary sequence—Ser⁴ and Gln⁸—confers a unique pharmacological profile that precludes simple functional substitution [1]. Evidence from comparative binding and functional assays demonstrates that Glumitocin exhibits a markedly different receptor interaction landscape, particularly at the vasopressin V1 receptor, compared to oxytocin and other in-class peptides [2]. This differential activity is critical for studies requiring a specific neurohypophysial hormone with low vasopressor action and a defined evolutionary lineage [3].

Glumitocin Receptor Binding and Pharmacological Evidence


Vasopressin V1 Receptor Affinity Profile

In a competitive binding assay using [³H]AVP on rat testicular interstitial cells, Glumitocin demonstrated a significantly lower affinity for the AVP receptor compared to other native neurohypophysial hormones [1]. This quantitative difference is a key discriminator for studies focused on AVP receptor subtypes.

Vasopressin Receptor Binding Affinity Comparative Endocrinology

Amino Acid Sequence and Structural Identity

Glumitocin's primary sequence is [Ser⁴, Gln⁸]-oxytocin, which differentiates it from the mammalian oxytocin sequence ([Ile³, Gln⁴, Leu⁸]-oxytocin) and other fish neurohypophysial hormones like isotocin ([Ser⁴, Ile⁸]-oxytocin) [1]. ¹³C NMR spectroscopic analysis confirms that these specific amino acid substitutions result in a unique chemical environment, particularly within the acyclic tripeptide moiety, which can be distinguished from other hormones in the class [2].

Peptide Sequence Structural Biology Evolutionary Endocrinology

Natriuretic Activity in Rat Kidney Model

In a study evaluating renal effects, a synthetic Glumitocin analog induced renal sodium ion excretion without affecting potassium ion excretion in a rat model [1]. This contrasts with other neurohypophysial hormone analogs (e.g., oxypressin and hydrin), which did not exhibit this natriuretic activity or ability to affect water reabsorption [1].

Renal Physiology Natriuresis Peptide Pharmacology

Glumitocin Key Research Applications


Evolution of Vasopressin/Oxytocin Peptide Family

Glumitocin is a critical reference compound for studies investigating the molecular evolution of neurohypophysial hormones in vertebrates. Its unique sequence ([Ser⁴, Gln⁸]-oxytocin) and restricted phylogenetic distribution in cartilaginous fishes make it an essential marker for tracing gene duplications and lineage-specific functional adaptations [1]. Procurement of Glumitocin enables researchers to perform comparative pharmacological assays that contextualize the functional divergence of oxytocin and vasopressin receptor systems across species [2].

V1 Receptor Selectivity and Off-Target Profiling

Given its low binding affinity for the AVP receptor (IC50 > 1 µM), Glumitocin serves as a valuable tool for delineating oxytocin receptor-mediated effects from vasopressin receptor-mediated effects in complex biological systems [3]. In experiments where activation of V1 receptors is a potential confounding factor—such as in certain vascular or central nervous system studies—Glumitocin can be used as a comparative control to isolate responses mediated specifically by oxytocin-like pathways.

Renal Sodium Handling and Natriuresis

The observation that a Glumitocin analog can induce selective natriuresis without affecting potassium excretion or water reabsorption provides a unique pharmacological handle for studying renal sodium handling mechanisms [4]. This distinct functional profile, in contrast to other neurohypophysial hormone analogs, supports its use in experimental models aimed at dissecting the pathways of sodium transport and excretion in the kidney.

NMR Conformational Analysis of Peptide Hormones

Glumitocin's defined chemical shifts in ¹³C NMR spectra, particularly its unique signatures in the acyclic tripeptide region, make it a useful standard for conformational studies of cyclic nonapeptides [5]. Researchers investigating the relationship between peptide structure, dynamics, and biological activity can utilize Glumitocin as a well-characterized reference point for comparative analysis with other synthetic or natural analogs [5].

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